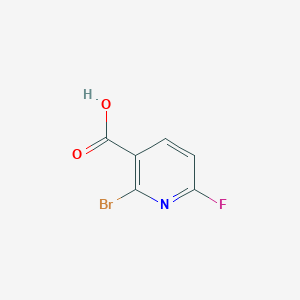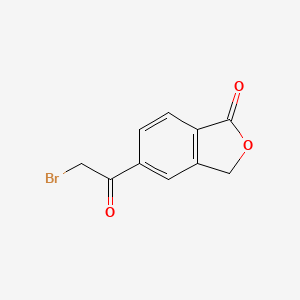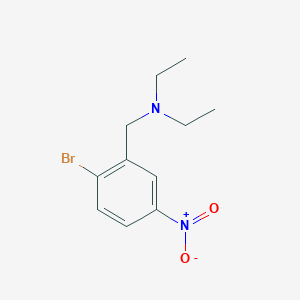![molecular formula C8H10OS B1448276 [1-(Thiophen-2-yl)cyclopropyl]methanol CAS No. 1447963-30-5](/img/structure/B1448276.png)
[1-(Thiophen-2-yl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Thiophen-2-yl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 1447963-30-5 . It has a molecular weight of 154.23 . The compound is in liquid form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(thiophen-2-yl)cyclopropyl)methanol . The InChI code for this compound is 1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a molecular weight of 154.23 .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“[1-(Thiophen-2-yl)cyclopropyl]methanol” wird in verschiedenen Forschungsbereichen eingesetzt, darunter Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical und viele andere . Es spielt eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Biologische Forschung
Thiophen-basierte Analoga, wie “this compound”, stehen im Fokus einer wachsenden Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen . Sie zeigen viele pharmakologische Eigenschaften wie Antikrebs-, Entzündungshemmende-, antimikrobielle-, Antihypertensive- und Anti-Atherosklerose-Eigenschaften .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle in der Weiterentwicklung organischer Halbleiter . Dies deutet darauf hin, dass “this compound” bei der Entwicklung neuer organischer Halbleiter eingesetzt werden könnte.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Produktion von OFETs eingesetzt werden könnte.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden auch bei der Herstellung organischer Leuchtdioden (OLEDs) eingesetzt . Dies deutet darauf hin, dass “this compound” bei der Entwicklung neuer OLEDs eingesetzt werden könnte.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQTBPYPKGUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)